Cas no 1805363-04-5 (5-Amino-4-(difluoromethyl)-3-methoxypyridine-2-acetic acid)

5-Amino-4-(difluoromethyl)-3-methoxypyridine-2-acetic acid Chemical and Physical Properties
Names and Identifiers
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- 5-Amino-4-(difluoromethyl)-3-methoxypyridine-2-acetic acid
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- Inchi: 1S/C9H10F2N2O3/c1-16-8-5(2-6(14)15)13-3-4(12)7(8)9(10)11/h3,9H,2,12H2,1H3,(H,14,15)
- InChI Key: WUEOYYSPABOTKD-UHFFFAOYSA-N
- SMILES: FC(C1C(=CN=C(CC(=O)O)C=1OC)N)F
Computed Properties
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 16
- Rotatable Bond Count: 4
- Complexity: 253
- Topological Polar Surface Area: 85.4
- XLogP3: 0.3
5-Amino-4-(difluoromethyl)-3-methoxypyridine-2-acetic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A029067535-1g |
5-Amino-4-(difluoromethyl)-3-methoxypyridine-2-acetic acid |
1805363-04-5 | 97% | 1g |
$1,445.30 | 2022-04-01 |
5-Amino-4-(difluoromethyl)-3-methoxypyridine-2-acetic acid Related Literature
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1. Water
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Jacek Klaudiusz Pijanka,Ying Yang,Paul Dumas,Sirinart Chio-Srichan,Michel Manfait,Ganesh Dhruvananda Sockalingum Analyst, 2009,134, 1176-1181
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Po-Jung Huang,Yoshiki Natori,Yasutaka Kitagawa Dalton Trans., 2019,48, 908-914
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Biman Jana,Rakesh Sharan Singh,Biman Bagchi Phys. Chem. Chem. Phys., 2011,13, 16220-16226
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5. Structural dynamics effects on the ultrafast chemical bond cleavage of a photodissociation reaction†María E. Corrales,Garikoitz Balerdi,Rebeca de Nalda,Luis Bañares,Ahmed H. Zewail Phys. Chem. Chem. Phys., 2014,16, 8812-8818
Additional information on 5-Amino-4-(difluoromethyl)-3-methoxypyridine-2-acetic acid
5-Amino-4-(difluoromethyl)-3-methoxypyridine-2-acetic acid (CAS No. 1805363-04-5): A Comprehensive Overview
5-Amino-4-(difluoromethyl)-3-methoxypyridine-2-acetic acid (CAS No. 1805363-04-5) is a novel compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential therapeutic applications. This compound belongs to the class of pyridine derivatives, which are widely studied for their diverse biological activities, including anti-inflammatory, antiviral, and anticancer properties.
The chemical structure of 5-Amino-4-(difluoromethyl)-3-methoxypyridine-2-acetic acid is characterized by a pyridine ring substituted with an amino group at the 5-position, a difluoromethyl group at the 4-position, and a methoxy group at the 3-position. Additionally, the presence of a carboxylic acid group at the 2-position further enhances its functional versatility. These structural elements contribute to the compound's stability and reactivity, making it an attractive candidate for various pharmaceutical applications.
Recent studies have highlighted the potential of 5-Amino-4-(difluoromethyl)-3-methoxypyridine-2-acetic acid in the treatment of inflammatory diseases. In vitro and in vivo experiments have demonstrated its ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6, which are key mediators of inflammation. This property makes it a promising candidate for the development of new anti-inflammatory drugs.
Beyond its anti-inflammatory effects, 5-Amino-4-(difluoromethyl)-3-methoxypyridine-2-acetic acid has also shown potential in antiviral research. Studies have indicated that this compound can effectively inhibit the replication of several viral strains, including influenza and herpes viruses. The mechanism of action is believed to involve interference with viral entry and replication processes, making it a valuable lead compound for further antiviral drug development.
In the realm of cancer research, 5-Amino-4-(difluoromethyl)-3-methoxypyridine-2-acetic acid has exhibited significant anticancer activity against various cancer cell lines. Preclinical studies have shown that it can induce apoptosis and inhibit cell proliferation in both solid tumors and hematological malignancies. The compound's ability to target multiple signaling pathways involved in cancer progression suggests its potential as a broad-spectrum anticancer agent.
The pharmacokinetic properties of 5-Amino-4-(difluoromethyl)-3-methoxypyridine-2-acetic acid have been extensively studied to evaluate its suitability for clinical use. Results indicate that it has favorable absorption, distribution, metabolism, and excretion (ADME) profiles. Its high oral bioavailability and low toxicity make it an attractive candidate for further clinical trials.
In conclusion, 5-Amino-4-(difluoromethyl)-3-methoxypyridine-2-acetic acid (CAS No. 1805363-04-5) represents a promising compound with diverse biological activities and therapeutic potential. Ongoing research continues to uncover new applications and mechanisms of action, solidifying its position as a valuable asset in the development of novel pharmaceuticals. As more studies are conducted, it is anticipated that this compound will play a significant role in advancing medical treatments for various diseases.
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